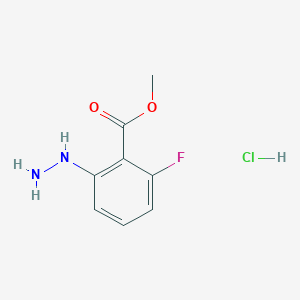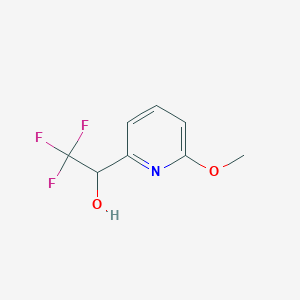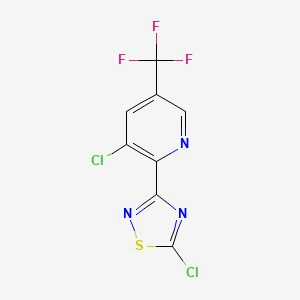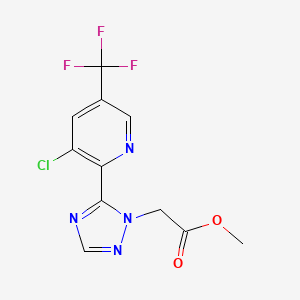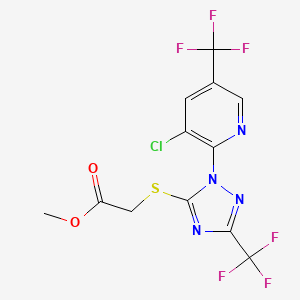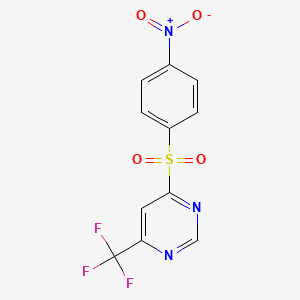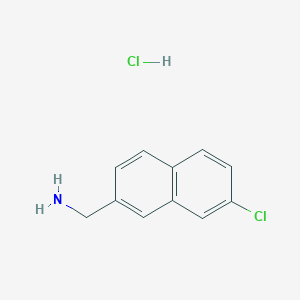
(7-Chloronaphthalen-2-yl)methanamine hydrochloride
Descripción general
Descripción
“(7-Chloronaphthalen-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2031268-90-1 . It has a molecular weight of 228.12 .
Molecular Structure Analysis
The InChI code for “(7-Chloronaphthalen-2-yl)methanamine hydrochloride” is 1S/C11H10ClN.ClH/c12-11-4-3-9-2-1-8 (7-13)5-10 (9)6-11;/h1-6H,7,13H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(7-Chloronaphthalen-2-yl)methanamine hydrochloride” is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Detection and Sensing Applications
Naphthalene derivatives have been explored for their sensing capabilities, particularly in detecting metal ions. For example, the reaction products of naphthalene diones with pyridyl amines were characterized and demonstrated selective detection capabilities for Hg^2+ and Ni^2+ ions. This suggests potential for naphthalene derivatives in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).
Catalytic and Synthetic Applications
Naphthalene-based compounds have been utilized in catalysis, demonstrating their role in facilitating chemical transformations. For instance, unsymmetrical NCN′ and PCN pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives exhibited good catalytic activity and selectivity in various reactions, underscoring their utility in organic synthesis and industrial chemistry (Roffe et al., 2016).
Photodynamic Therapy and Imaging
The study of iron(III) complexes involving naphthalene derivatives has shown significant potential in photodynamic therapy (PDT) and cellular imaging. These complexes have demonstrated unprecedented photocytotoxicity under red light to various cell lines, suggesting a promising approach for targeted cancer therapy and diagnostics (Basu et al., 2014).
Biological Activity and Drug Design
Naphthalene and its derivatives have been studied for their biological activity, including antimicrobial and antifungal properties. Research has shown that certain naphthalene-based compounds exhibit significant activity against a variety of bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents (al-Hakimi et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(7-chloronaphthalen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN.ClH/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11;/h1-6H,7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAPBXXIFXQAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloronaphthalen-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)
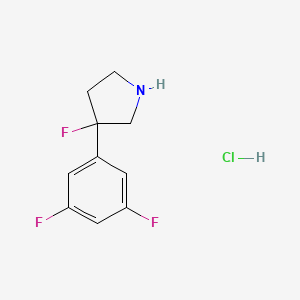
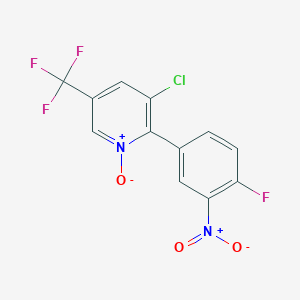
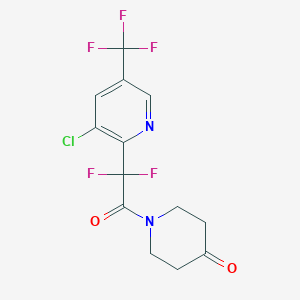
![3-[(2E)-but-2-en-1-yl]piperidin-2-one](/img/structure/B1436344.png)
![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1436345.png)
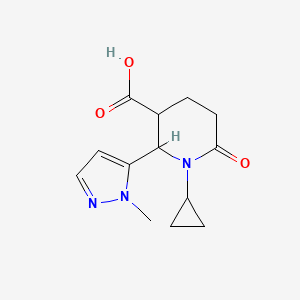
![(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B1436347.png)
